

Application Notes and Protocols for Pharmacokinetic Studies of Inhaled GS-7682

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Compound of Interest

Compound Name: GS-7682

Cat. No.: B15567376

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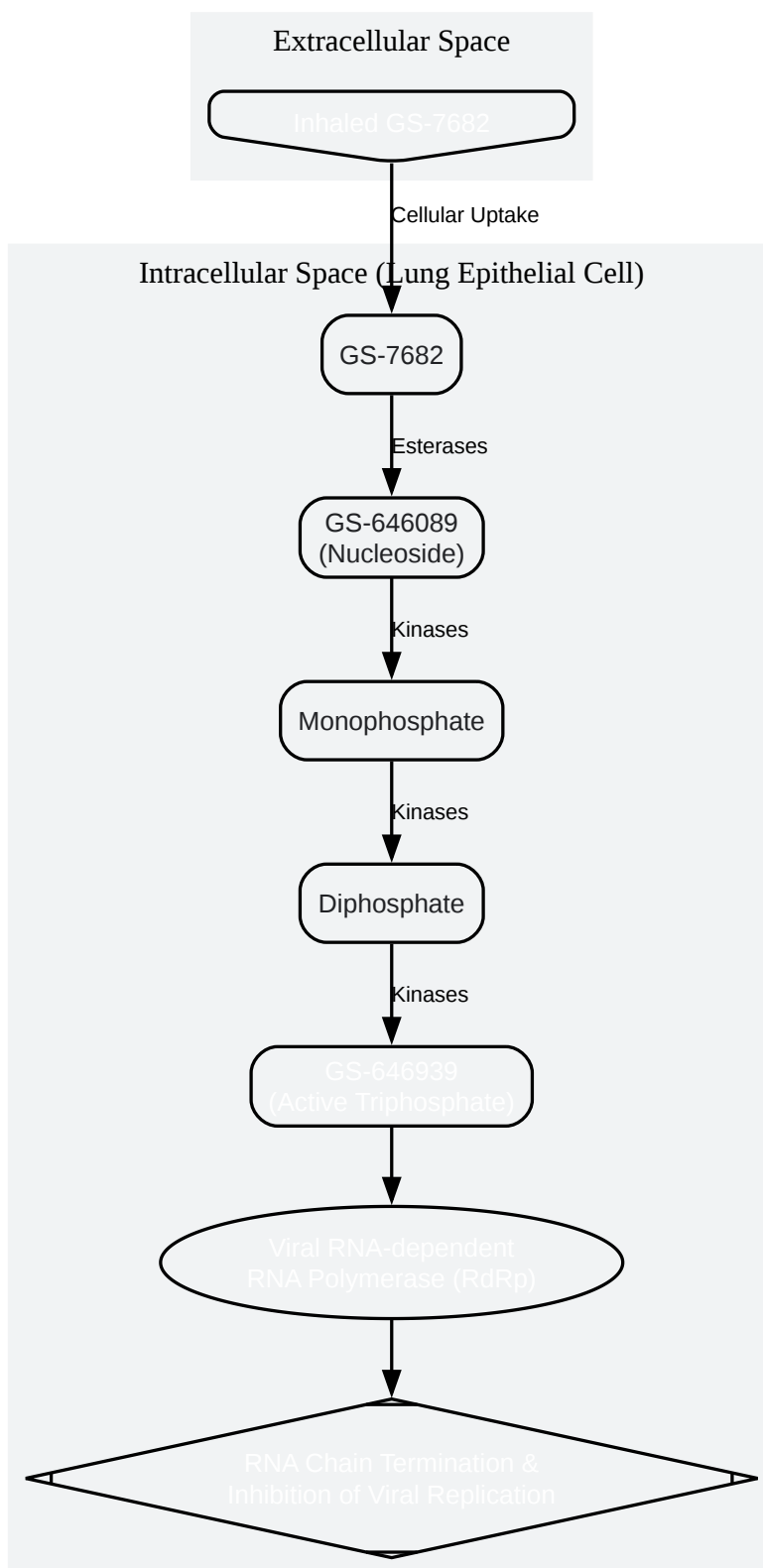
These application notes provide a comprehensive overview of the pharmacokinetic properties of **GS-7682**, a novel inhaled antiviral agent. The accompanying protocols offer detailed methodologies for key experiments to assess its activity and disposition.

Introduction

GS-7682 is a phosphoramidate prodrug of a 4'-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089. It is designed for inhaled delivery to target respiratory viral infections directly in the lungs.[1][2][3][4] Due to high first-pass metabolism and low oral bioavailability (<1%), direct pulmonary administration is the optimal route for this agent.[2] **GS-7682** has demonstrated broad-spectrum antiviral activity against pneumoviruses, such as respiratory syncytial virus (RSV) and human metapneumovirus (hMPV), as well as picornaviruses like human rhinovirus (RV) and enterovirus (EV).

Mechanism of Action

GS-7682 is intracellularly metabolized to its active 5'-triphosphate metabolite, GS-646939. This active form, an analog of ATP, is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). The 4'-cyano modification on the ribose sugar of GS-646939 acts as a chain terminator, inhibiting viral RNA synthesis. This targeted mechanism provides potent antiviral activity.



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Metabolic activation pathway of inhaled **GS-7682**.

Quantitative Data

Antiviral Activity of GS-7682

The in vitro antiviral potency of **GS-7682** has been evaluated in various cell lines against a range of respiratory viruses. The half-maximal effective concentration (EC50) values are summarized below.

Virus	Cell Line	EC50 (nM)
Respiratory Syncytial Virus (RSV)	HEp-2	3 - 46
Human Metapneumovirus (hMPV)	LLC-MK2	210
Human Rhinovirus (RV)	HeLa	54 - 61
Enterovirus (EV)	A549	83 - 90
Data compiled from multiple sources.		

Intracellular Metabolism in Primary Human Bronchial Epithelial Cells (HBECs)

The formation of the active triphosphate metabolite (GS-646939) was measured in primary HBECs following incubation with **GS-7682**.

Incubation Time (hours)	GS-646939 Concentration (pmol/10 ⁶ cells)
2	150
8	450
24	800
Note: These are representative data based on descriptions of rapid and high concentration formation of the active metabolite.	

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay

This protocol describes a method for determining the EC₅₀ of **GS-7682** against respiratory viruses in a cell-based assay.

1. Materials:

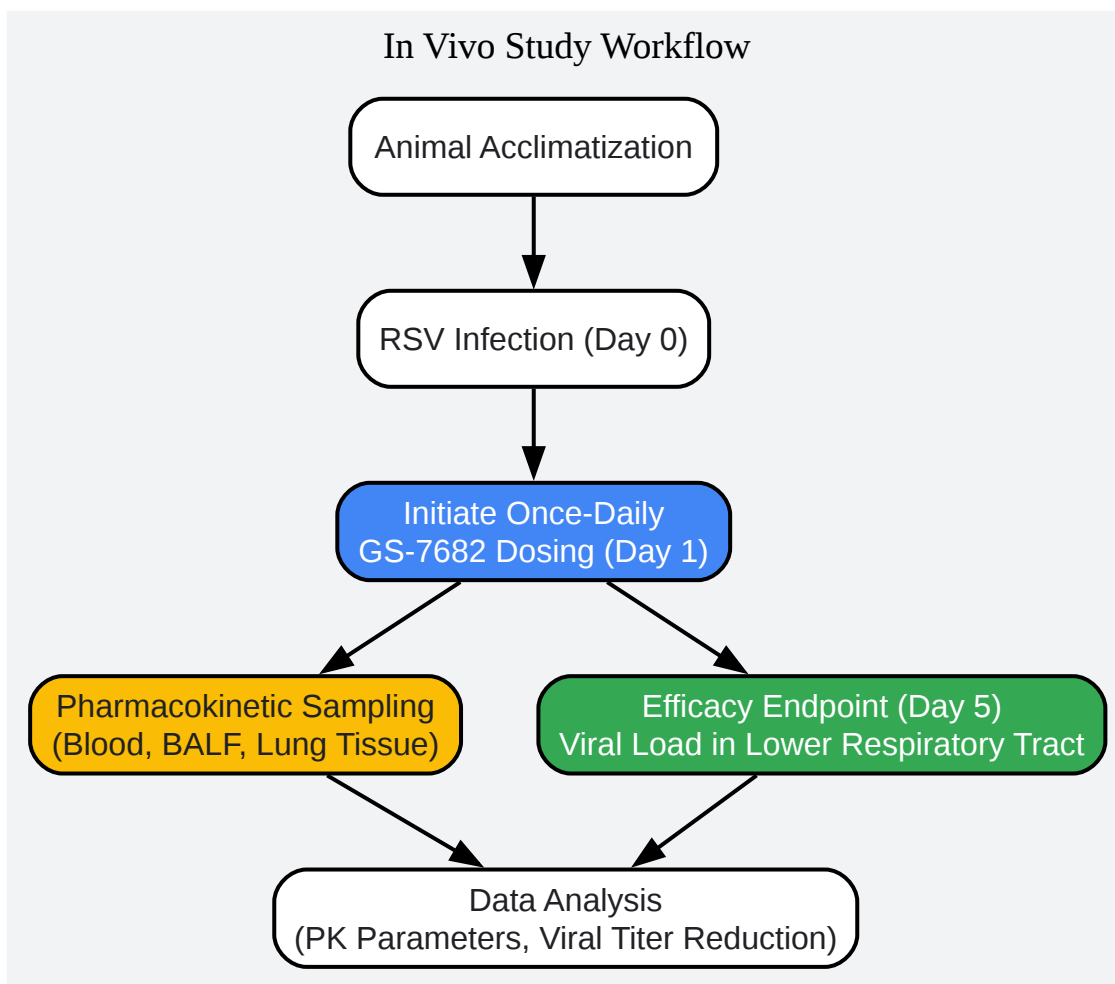
- Appropriate cell line (e.g., HEp-2 for RSV)
- Cell culture medium and supplements
- **GS-7682** stock solution (in DMSO)
- Viral stock of known titer
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

2. Procedure:

- Seed cells in 96-well plates and incubate overnight to form a confluent monolayer.
- Prepare serial dilutions of **GS-7682** in culture medium.
- Remove the culture medium from the cells and add the **GS-7682** dilutions.
- Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
- Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
- Assess viral-induced cytopathic effect (CPE) or measure cell viability using a suitable reagent.
- Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Pharmacokinetic and Efficacy Study in African Green Monkeys

This protocol outlines the methodology for evaluating the pharmacokinetics and antiviral efficacy of inhaled **GS-7682** in an African Green Monkey (AGM) model of RSV infection.



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